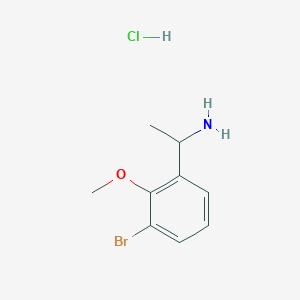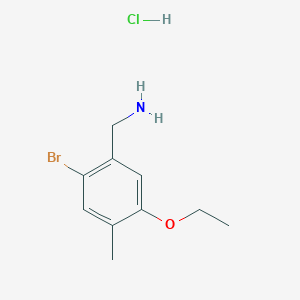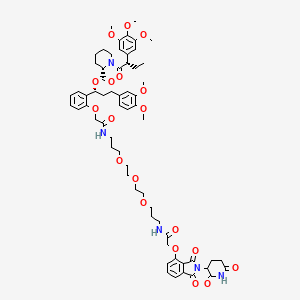![molecular formula C14H21ClN4 B1449556 Chlorhydrate de ([1-([1,2,4]triazolo[4,3-a]pyridin-3-ylméthyl)cyclohexyl]méthyl)amine CAS No. 1986331-21-8](/img/structure/B1449556.png)
Chlorhydrate de ([1-([1,2,4]triazolo[4,3-a]pyridin-3-ylméthyl)cyclohexyl]méthyl)amine
Vue d'ensemble
Description
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN4 and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Des composés de structure [1,2,4]triazolo[4,3-a]quinoxaline ont été synthétisés comme agents antiviraux potentiels . Les composés synthétisés ont été soumis à un criblage antiviral et de cytotoxicité en utilisant un test de réduction de la plaque . Cela suggère que notre composé d'intérêt pourrait potentiellement avoir des applications antivirales.
Activités antimicrobiennes
Les dérivés de [1,2,4]triazolo[4,3-a]quinoxaline ont montré des activités antimicrobiennes prometteuses . La présence d'une sous-unité pipérazine ou de ses isostères améliore l'activité antimicrobienne des systèmes cycliques de triazoles fusionnés . Par conséquent, notre composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Synthèse de composés hétérocycliques
La structure [1,2,4]triazolo[4,3-a]pyridine se retrouve dans de nombreux produits naturels présentant d'immenses activités biologiques . Par conséquent, notre composé pourrait être utilisé dans la synthèse de ces composés hétérocycliques.
Développement de la chimie médicinale et pharmaceutique
Les composés hétérocycliques contenant de l'azote se retrouvent dans de nombreux produits naturels présentant d'immenses activités biologiques . Par conséquent, notre composé pourrait être utilisé dans le développement de la chimie médicinale et pharmaceutique.
Traitement des troubles cardiovasculaires
Des composés de structure 1,2,4-triazolo[4,3-a]pyridine ont été utilisés dans le traitement des troubles cardiovasculaires . Cela suggère que notre composé d'intérêt pourrait potentiellement avoir des applications dans le traitement des troubles cardiovasculaires.
Traitement du diabète de type 2
Des composés de structure 1,2,4-triazolo[4,3-a]pyridine ont été utilisés dans le traitement du diabète de type 2 . Cela suggère que notre composé d'intérêt pourrait potentiellement avoir des applications dans le traitement du diabète de type 2.
Analyse Biochimique
Biochemical Properties
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in phosphorylation and rearrangement processes, such as haloacetylenes, which exhibit high reactivity in nucleophilic substitution reactions . The compound’s interaction with these enzymes can lead to the formation of fused heterocycles, which are of practical utility in various biochemical applications.
Cellular Effects
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit neuroprotective, antifungal, and antibacterial activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high reactivity in nucleophilic substitution reactions allows it to form stable complexes with various biomolecules, thereby modulating their activity . This modulation can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the presence of certain functional groups, such as nitro groups, can significantly affect the compound’s reactivity and stability . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antimicrobial activity. At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. The compound’s involvement in phosphorylation and rearrangement processes highlights its significance in metabolic pathways that are crucial for cellular function and homeostasis .
Transport and Distribution
The transport and distribution of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .
Propriétés
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFMFKJHLFQPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


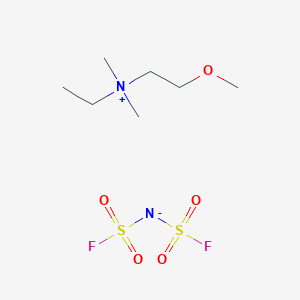
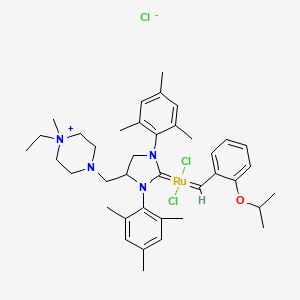
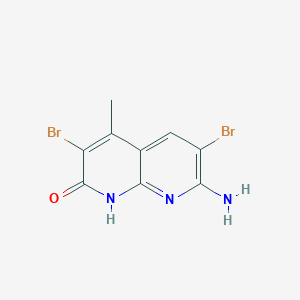

![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid](/img/structure/B1449484.png)
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
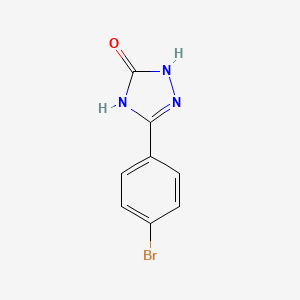
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
